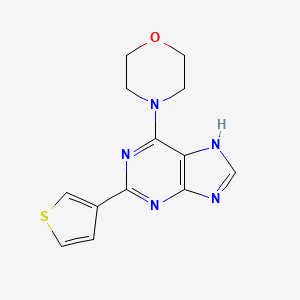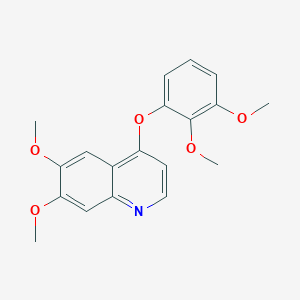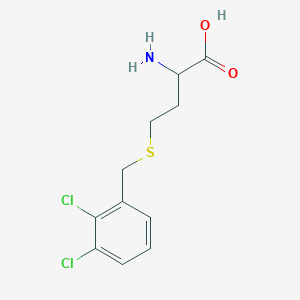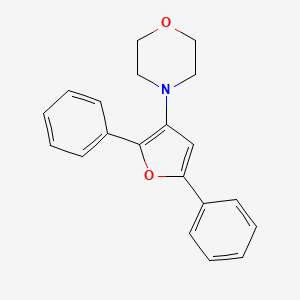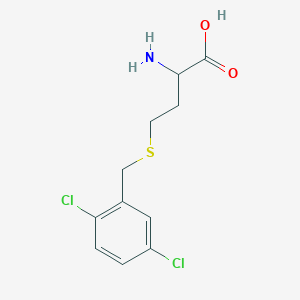
4-(2-Fluoro-6-phenoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluoro-6-phenoxyphenyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The incorporation of fluorine atoms into piperidine derivatives is common in drug design due to the unique properties fluorine imparts, such as increased metabolic stability and modification of critical properties like pKa .
Métodos De Preparación
The synthesis of 4-(2-fluoro-6-phenoxyphenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 2-fluoro-6-phenoxyphenyl bromide, is prepared through halogenation of the corresponding phenol.
Suzuki–Miyaura Coupling: The aryl halide is then coupled with piperidine-4-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
4-(2-fluoro-6-phenoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-fluoro-6-phenoxyphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of materials with specific properties, such as increased stability or altered electronic characteristics.
Mecanismo De Acción
The mechanism of action of 4-(2-fluoro-6-phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Fluorinated piperidines can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and cancer progression . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular activity.
Comparación Con Compuestos Similares
4-(2-fluoro-6-phenoxyphenyl)piperidine can be compared with other fluorinated piperidine derivatives, such as:
4-(2-fluorophenoxy)piperidine: Similar in structure but lacks the additional phenyl group, leading to different chemical and biological properties.
3-fluoropiperidine: Another fluorinated piperidine derivative with different conformational preferences and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H18FNO |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
4-(2-fluoro-6-phenoxyphenyl)piperidine |
InChI |
InChI=1S/C17H18FNO/c18-15-7-4-8-16(20-14-5-2-1-3-6-14)17(15)13-9-11-19-12-10-13/h1-8,13,19H,9-12H2 |
Clave InChI |
PTVWULKTBHSTNS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(C=CC=C2F)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





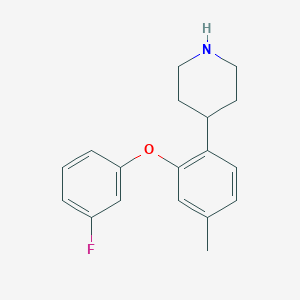


![4-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10843295.png)

